molecular formula C19H26N2O3S B2677057 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide CAS No. 953204-36-9

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2677057
CAS No.: 953204-36-9
M. Wt: 362.49
InChI Key: RUWBUUILLMGJRS-UHFFFAOYSA-N
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Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that features a furan ring, a piperidine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl piperidine intermediate. This intermediate is then reacted with 2,4-dimethylbenzenesulfonyl chloride under basic conditions to form the final product. Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amines derived from the sulfonamide group.

    Substitution: Substituted benzenesulfonamides with different nucleophiles.

Scientific Research Applications

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets in biological systems. The furan ring and piperidine moiety may interact with enzymes or receptors, modulating their activity. The benzenesulfonamide group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can influence various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide
  • N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanecarboxamide

Uniqueness

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide stands out due to its unique combination of a furan ring, piperidine ring, and benzenesulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-15-5-6-19(16(2)12-15)25(22,23)20-13-17-7-9-21(10-8-17)14-18-4-3-11-24-18/h3-6,11-12,17,20H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWBUUILLMGJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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